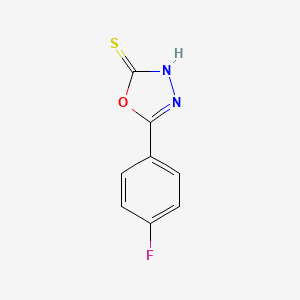

5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol

Description

The exact mass of the compound this compound is 196.01066212 g/mol and the complexity rating of the compound is 249. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(4-fluorophenyl)-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2OS/c9-6-3-1-5(2-4-6)7-10-11-8(13)12-7/h1-4H,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKMWJXQWLNRDRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNC(=S)O2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10942482 | |

| Record name | 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10942482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203268-64-8, 41421-13-0 | |

| Record name | 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=203268-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10942482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis and characterization of 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol

An In-Depth Technical Guide to the Synthesis and Characterization of 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol

Abstract

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The narrative delves into the mechanistic rationale behind the synthetic pathway, offers a field-proven, step-by-step experimental protocol, and elucidates the structural and physicochemical properties of the target molecule through a suite of advanced analytical techniques. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering both foundational knowledge and practical insights into the chemistry of 1,3,4-oxadiazole derivatives.

Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a privileged five-membered heterocyclic scaffold that has garnered substantial attention in pharmaceutical sciences. Its unique structural features, including its planar geometry and the presence of nitrogen and oxygen heteroatoms, make it an effective bioisostere for ester and amide functionalities, enhancing metabolic stability and modulating pharmacokinetic properties.[1][2] Derivatives of 1,3,4-oxadiazole are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[2][3][4]

The incorporation of a thiol group at the 2-position and a fluorophenyl moiety at the 5-position introduces key functionalities. The thiol group provides a site for further chemical modification and is crucial for the compound's potential biological activity, often existing in a dynamic equilibrium with its thione tautomer.[5] The 4-fluorophenyl group can enhance biological efficacy through favorable interactions with target enzymes and receptors, while also improving metabolic resistance to oxidative degradation. This guide focuses specifically on this compound, providing a robust framework for its synthesis and comprehensive characterization.

Synthesis Methodology: A Mechanistic Approach

The synthesis of 5-aryl-1,3,4-oxadiazole-2-thiols is a well-established multi-step process that proceeds via a key acid hydrazide intermediate. The overall strategy is designed for efficiency and high purity of the final product.

Principle of the Synthesis

The synthesis commences with 4-fluorobenzoic acid and proceeds through three primary stages:

-

Esterification: The carboxylic acid is first converted to its corresponding methyl ester. This step is crucial as it activates the carbonyl group for the subsequent nucleophilic attack by hydrazine, a reaction that is less efficient with the free carboxylic acid.

-

Hydrazinolysis: The methyl ester is then reacted with hydrazine hydrate to form 4-fluorobenzohydrazide. This nucleophilic acyl substitution reaction is the cornerstone for forming the N-N bond required for the heterocyclic ring.

-

Cyclization: The key step involves the reaction of the acid hydrazide with carbon disulfide (CS₂) in a basic medium (e.g., ethanolic potassium hydroxide). The base deprotonates the hydrazide, which then acts as a nucleophile, attacking the carbon of CS₂. Subsequent intramolecular cyclization and dehydration lead to the formation of the stable 1,3,4-oxadiazole ring.[2][6]

Synthesis Workflow Diagram

References

- 1. researchgate.net [researchgate.net]

- 2. jchemrev.com [jchemrev.com]

- 3. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 5-Furan-2yl[1,3,4]oxadiazole-2-thiol, 5-Furan-2yl-4H [1,2,4] triazole-3-thiol and Their Thiol-Thione Tautomerism | MDPI [mdpi.com]

- 6. asianpubs.org [asianpubs.org]

Authored by: A Senior Application Scientist

An In-Depth Technical Guide to 4-O-Methylhonokiol: A Neolignan with Diverse Pharmacological Potential

Foreword: This guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the core properties, pharmacological activities, and experimental considerations for 4-O-Methylhonokiol. While the user specified CAS number 41421-13-0, the vast body of scientific literature concerning the described pharmacological properties is associated with 4-O-Methylhonokiol, which is correctly identified by CAS number 68592-15-4. The compound 5-(4-Fluoro-phenyl)-[1][2][3]oxadiazole-2-thiol is associated with CAS number 41421-13-0.[4][5][6][7][8] This guide will focus on 4-O-Methylhonokiol to align with the substantive scientific interest in its therapeutic potential.

Introduction: Unveiling a Promising Neolignan

4-O-Methylhonokiol is a bioactive neolignan, a class of phenolic compounds, naturally found in the bark, seed cones, and leaves of various Magnolia species, including Magnolia grandiflora, M. officinalis, and M. obovata.[9] Structurally, it is a derivative of honokiol, another well-studied neolignan from which it differs by the presence of a methoxy group.[1] This seemingly minor structural modification has significant implications for its pharmacokinetic and pharmacodynamic properties, contributing to its diverse and potent biological activities.

This compound has garnered considerable attention in the scientific community for its pleiotropic effects, demonstrating potential as an anti-inflammatory, anticancer, neuroprotective, and anxiolytic agent.[1][10][11] Its ability to readily cross the blood-brain barrier further enhances its therapeutic potential for central nervous system disorders.[9] This guide will delve into the fundamental properties of 4-O-Methylhonokiol, its mechanisms of action, and key experimental protocols for its investigation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-O-Methylhonokiol is fundamental for its handling, formulation, and interpretation of biological data.

| Property | Value | Source |

| IUPAC Name | 2-(4-Methoxy-3-prop-2-enylphenyl)-4-prop-2-enylphenol | [1] |

| Synonyms | 3,5′-Diallyl-2′-hydroxy-4-methoxybiphenyl, 4-O-methyl honokiol | [2] |

| CAS Number | 68592-15-4 | [2][9] |

| Molecular Formula | C19H20O2 | [1][2] |

| Molecular Weight | 280.37 g/mol | [1][2] |

| Appearance | Clear/yellow oil | [2] |

| Solubility | Soluble in organic solvents such as ethanol, methanol, and DMSO. Sparingly soluble in water. | [3] |

Pharmacological Profile: A Multifaceted Molecule

4-O-Methylhonokiol exhibits a broad spectrum of pharmacological activities, targeting multiple signaling pathways implicated in various diseases.

Anti-inflammatory and Immunomodulatory Effects

A significant body of research highlights the potent anti-inflammatory properties of 4-O-Methylhonokiol. Its mechanisms in this regard are multifaceted:

-

Inhibition of Pro-inflammatory Mediators: 4-O-Methylhonokiol has been shown to inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated macrophages.[12] It also inhibits the activity of cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostaglandins, with a reported IC50 value of 1.5 µg/ml.[1]

-

Modulation of Inflammatory Signaling Pathways: The anti-inflammatory effects of 4-O-Methylhonokiol are largely attributed to its ability to suppress the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][12] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. Additionally, it has been shown to downregulate the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways.[1]

-

Cannabinoid Receptor 2 (CB2) Agonism: 4-O-Methylhonokiol acts as a ligand for the CB2 receptor, which is primarily expressed on immune cells.[3][9] Activation of CB2 receptors is known to have immunomodulatory and anti-inflammatory effects.

Caption: Anti-inflammatory mechanism of 4-O-Methylhonokiol.

Anticancer Activity

4-O-Methylhonokiol has demonstrated promising anticancer effects in various cancer cell lines. Its mechanisms of action are pleiotropic and include:

-

Induction of Apoptosis: It can induce apoptosis (programmed cell death) in cancer cells by triggering the intrinsic apoptosis pathway.[2] This involves the modulation of Bcl-2 family proteins and disruption of the mitochondrial membrane potential.[1]

-

Inhibition of Survival Pathways: 4-O-Methylhonokiol has been shown to inhibit the PI3K/Akt signaling pathway, a critical survival pathway that is often dysregulated in cancer.[1][2]

-

Cell Cycle Arrest: It can cause cell cycle arrest, thereby preventing the proliferation of cancer cells.[1]

-

Generation of Reactive Oxygen Species (ROS): In some cancer cell types, 4-O-Methylhonokiol induces the generation of ROS, leading to oxidative stress and cell death.[1]

Caption: Anticancer mechanisms of 4-O-Methylhonokiol.

Neuroprotective and Anxiolytic Effects

The ability of 4-O-Methylhonokiol to cross the blood-brain barrier makes it a particularly interesting candidate for neurological disorders.

-

Attenuation of Memory Impairment: Studies have shown that 4-O-Methylhonokiol can attenuate memory impairment in animal models by reducing oxidative damage and inactivating astrocytes.[9] It has also been shown to inhibit acetylcholinesterase (AChE) activity, which could be beneficial in conditions like Alzheimer's disease.[10]

-

Anxiolytic-like Effects: 4-O-Methylhonokiol has demonstrated anxiolytic-like effects in preclinical studies.[13] These effects are believed to be mediated through the enhancement of GABAergic transmission and an increase in chloride influx, similar to the mechanism of benzodiazepines.[13]

-

Neurotrophic Effects: It has been shown to promote neurite outgrowth in neuronal cells, suggesting a potential role in neuronal repair and regeneration.[10][14]

Experimental Protocols

The following are representative protocols for investigating the biological activities of 4-O-Methylhonokiol.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This protocol assesses the ability of 4-O-Methylhonokiol to inhibit the production of NO in LPS-stimulated macrophages.

Methodology:

-

Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of 4-O-Methylhonokiol (e.g., 1, 5, 10, 25 µM) for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Nitrite Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

-

Mix 100 µL of culture supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control group.

In Vitro Anticancer Assay: MTT Assay for Cell Viability

This protocol determines the cytotoxic effects of 4-O-Methylhonokiol on cancer cells.

Methodology:

-

Cell Culture: Culture the desired cancer cell line (e.g., human oral cancer cells) in the appropriate medium and conditions.

-

Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Treatment: Treat the cells with a range of concentrations of 4-O-Methylhonokiol for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Synthesis and Purification

While naturally occurring, synthetic routes for 4-O-Methylhonokiol have been developed to ensure a consistent and scalable supply for research and development. A concise synthesis often involves a Suzuki-Miyaura cross-coupling reaction as a key step to form the biaryl bond.[14]

Purification of 4-O-Methylhonokiol from plant extracts typically involves chromatographic techniques.[15] High-performance liquid chromatography (HPLC) is a common analytical method for the quantification of 4-O-Methylhonokiol in biological samples and extracts.[16][17]

Safety and Toxicology

The long history of use of Magnolia bark extracts in traditional medicine suggests a favorable safety profile.[18] In vitro and in vivo genotoxicity studies on concentrated Magnolia bark extracts have not indicated any mutagenic or genotoxic potential.[19][20] A subchronic study established a no-observed-adverse-effect level (NOAEL) for a concentrated Magnolia bark extract at over 240 mg/kg body weight/day.[19][21] However, as with any bioactive compound, further comprehensive toxicological studies on pure 4-O-Methylhonokiol are warranted, especially for long-term use and at high doses.

Conclusion and Future Directions

4-O-Methylhonokiol is a promising neolignan with a well-documented and diverse pharmacological profile. Its potent anti-inflammatory, anticancer, and neuroprotective properties, coupled with its ability to cross the blood-brain barrier, make it a compelling candidate for further drug development. Future research should focus on:

-

Clinical Trials: Well-designed clinical trials are necessary to translate the promising preclinical findings into human therapies.

-

Pharmacokinetic and Metabolism Studies: A deeper understanding of its absorption, distribution, metabolism, and excretion (ADME) profile in humans is crucial.

-

Target Identification and Validation: Further elucidation of its molecular targets will aid in understanding its mechanisms of action and potential off-target effects.

-

Derivative Synthesis: The synthesis of novel derivatives of 4-O-Methylhonokiol could lead to compounds with enhanced potency, selectivity, and improved pharmacokinetic properties.

The continued exploration of 4-O-Methylhonokiol holds significant promise for the development of novel therapeutics for a range of debilitating diseases.

References

- 1. japsonline.com [japsonline.com]

- 2. 4-O-Methylhonokiol - LKT Labs [lktlabs.com]

- 3. Honokiol - Wikipedia [en.wikipedia.org]

- 4. scbt.com [scbt.com]

- 5. 41421-13-0 | 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2(3H)-thione - Capot Chemical [capotchem.com]

- 6. 41421-13-0 CAS MSDS (5-(4-FLUOROPHENYL)-1,3,4-OXADIAZOLE-2(3H)-THIONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. ichemistry.cn [ichemistry.cn]

- 8. CASNO 41421-13-0 5-(4-FLUOROPHENYL)-1,3,4-OXADIAZOLE-2(3H)-THIONE C8H5FN2OS [localpharmaguide.com]

- 9. 4-O-Methylhonokiol - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. 4-O-Methylhonokiol: A lesser-known neolignan from Magnolia species with diverse and promising pharmacological properties | Journal of Applied Pharmaceutical Science [bibliomed.org]

- 12. Anti-inflammatory effect of 4-O-methylhonokiol, compound isolated from Magnolia officinalis through inhibition of NF-kappaB [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anxiolytic-like effects of 4-O-methylhonokiol isolated from Magnolia officinalis through enhancement of GABAergic transmission and chloride influx - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The Magnolia Bioactive Constituent 4-O-Methylhonokiol Protects against High-Fat Diet-Induced Obesity and Systemic Insulin Resistance in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sensitive determination of 4-O-methylhonokiol in rabbit plasma by high performance liquid chromatography and application to its pharmacokinetic investigation | Semantic Scholar [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. Biological activity and toxicity of the Chinese herb Magnolia officinalis Rehder & E. Wilson (Houpo) and its constituents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. thieme-connect.com [thieme-connect.com]

- 20. Safety and Toxicology of Magnolol and Honokiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure of 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical analysis of the molecular structure of 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry. While a definitive single-crystal X-ray structure for this specific molecule is not publicly available, this document synthesizes data from spectroscopic analyses, crystal structures of closely related analogs, and theoretical chemical principles to elucidate its structural characteristics. Key features discussed include its synthesis, tautomeric equilibrium, spectroscopic fingerprint, and the influence of its substituents on the overall molecular geometry and electronic properties. This guide is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics based on the 1,3,4-oxadiazole scaffold.

Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and ability to participate in hydrogen bonding, which are crucial for molecular recognition at biological targets.[1][2] Derivatives of this heterocyclic system have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The subject of this guide, this compound, incorporates three key structural motifs: a 1,3,4-oxadiazole core, a 4-fluorophenyl substituent, and a thiol group, each contributing to its unique physicochemical and biological profile. The 4-fluorophenyl group is a common feature in many pharmaceuticals, often introduced to enhance binding affinity and improve pharmacokinetic properties. The thiol group, with its potential for tautomerism, presents interesting possibilities for molecular interactions and derivatization.

Synthesis and Structural Elucidation

The synthesis of this compound typically follows a well-established synthetic route for 1,3,4-oxadiazole-2-thiols.[1][5] The general methodology involves the following key steps:

-

Esterification: Conversion of 4-fluorobenzoic acid to its corresponding ester, typically a methyl or ethyl ester.

-

Hydrazinolysis: Reaction of the ester with hydrazine hydrate to form 4-fluorobenzohydrazide.

-

Cyclization: Treatment of the hydrazide with carbon disulfide in the presence of a base (e.g., potassium hydroxide) to yield the final product.[1]

The successful synthesis and purification of the compound are confirmed through various analytical techniques, including thin-layer chromatography, melting point determination, and spectroscopic methods.

Experimental Protocol: A Generalized Synthesis Workflow

Caption: Generalized synthetic workflow for this compound.

Tautomerism: The Thiol-Thione Equilibrium

A critical aspect of the molecular structure of this compound is the existence of a thiol-thione tautomerism. The molecule can exist in two interconverting forms: the thiol form, which contains a sulfhydryl (-SH) group, and the thione form, which has a thiocarbonyl (C=S) group and a proton on one of the ring nitrogen atoms.[4][6]

Caption: Thiol-Thione Tautomerism.

Spectroscopic evidence, particularly from 1H NMR, suggests that in solution, the equilibrium predominantly favors the thione tautomer.[4] This is often characterized by the absence of a distinct S-H proton signal in the expected region and the presence of a broad N-H proton signal at a downfield chemical shift.[4] The greater stability of the thione form in solution is attributed to factors such as improved solvation.[4]

Spectroscopic Characterization

The molecular structure of this compound is further elucidated through a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands that correspond to its key functional groups.

| Vibrational Mode | Wavenumber (cm⁻¹) | Significance |

| N-H Stretch | ~3100-3300 | Indicates the presence of the thione tautomer. |

| C-H Stretch (Aromatic) | ~3000-3100 | Corresponds to the C-H bonds of the phenyl ring. |

| S-H Stretch | ~2500-2600 | Often weak or absent, suggesting the predominance of the thione form.[1][7] |

| C=N Stretch | ~1600-1650 | Characteristic of the oxadiazole ring.[6] |

| C=S Stretch | ~1250-1270 | Indicates the presence of the thione tautomer.[6] |

| C-O-C Stretch | ~1000-1100 | Associated with the ether linkage within the oxadiazole ring.[1] |

| C-F Stretch | ~1100-1250 | Corresponds to the carbon-fluorine bond of the fluorophenyl group. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.

¹H NMR:

-

Aromatic Protons: The protons on the 4-fluorophenyl ring typically appear as a set of multiplets in the downfield region (δ 7.0-8.5 ppm). The coupling patterns are influenced by the fluorine atom.

-

N-H Proton: A broad singlet, often observed at a very downfield chemical shift (δ > 13 ppm), is characteristic of the N-H proton in the thione tautomer.[1]

¹³C NMR:

-

Aromatic Carbons: The carbon atoms of the 4-fluorophenyl ring resonate in the typical aromatic region (δ 115-165 ppm). The carbon directly attached to the fluorine atom will show a characteristic large coupling constant (¹JCF).

-

Oxadiazole Carbons: The two carbon atoms of the 1,3,4-oxadiazole ring appear at distinct chemical shifts. The carbon atom of the C=S group (in the thione form) is typically found at a very downfield position (δ > 175 ppm), while the other carbon of the oxadiazole ring appears at a lower chemical shift (δ ~155-165 ppm).[1]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₈H₅FN₂OS), which is approximately 196.2 g/mol .[8]

Inferred Molecular Geometry from Analogous Crystal Structures

While the specific crystal structure of this compound is not available, analysis of the crystal structures of closely related compounds, such as 2-(4-fluorophenyl)-1,3,4-oxadiazole and other 5-aryl-1,3,4-oxadiazole derivatives, allows for a reliable inference of its key geometric parameters.[9][10][11]

-

Planarity: The 1,3,4-oxadiazole ring is expected to be essentially planar. The 4-fluorophenyl ring is also planar. The dihedral angle between the planes of the oxadiazole and the phenyl rings is likely to be small, suggesting a relatively planar overall molecular conformation.[11] This planarity is a result of the delocalization of π-electrons across the two ring systems.

-

Bond Lengths and Angles: The bond lengths within the 1,3,4-oxadiazole ring are expected to be intermediate between single and double bonds, which is indicative of aromatic character.[11] The C-F bond length will be consistent with that of a typical aryl fluoride. The C=S bond in the thione tautomer is expected to be around 1.6-1.7 Å.

| Parameter | Expected Value | Rationale |

| C-F Bond Length | ~1.35 Å | Typical for an aryl fluoride. |

| C=S Bond Length (Thione) | ~1.6-1.7 Å | Characteristic of a thiocarbonyl group. |

| Dihedral Angle (Oxadiazole-Phenyl) | Small (<10°) | Promotes π-electron delocalization.[11] |

Computational Modeling and Future Directions

To obtain a more precise understanding of the three-dimensional structure of this compound, computational methods such as Density Functional Theory (DFT) can be employed.[12] Such studies can provide optimized geometries, electrostatic potential maps, and frontier molecular orbital analyses, which are invaluable for understanding the molecule's reactivity and its potential interactions with biological macromolecules.

Future experimental work should prioritize the growth of single crystals of this compound suitable for X-ray diffraction analysis. This would provide definitive, high-resolution structural data, including precise bond lengths, bond angles, torsion angles, and information on intermolecular interactions in the solid state. Such data would be instrumental in validating computational models and would provide a solid foundation for structure-based drug design efforts.

Conclusion

The molecular structure of this compound is characterized by a planar arrangement of its 1,3,4-oxadiazole and 4-fluorophenyl rings, and a predominant existence in the thione tautomeric form in solution. Its structural features, elucidated through a combination of spectroscopic analysis and comparison with related crystal structures, provide a strong basis for understanding its chemical properties and biological activities. Further investigation through X-ray crystallography and advanced computational modeling will undoubtedly provide deeper insights into the subtle structural nuances of this promising therapeutic scaffold.

References

- 1. asianpubs.org [asianpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-(4-Fluoro-phenyl)-[1,3,4]oxadiazole-2-thiol | CAS 41421-13-0 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. mdpi.com [mdpi.com]

- 7. ijari.org [ijari.org]

- 8. This compound | CAS 203268-64-8 [matrix-fine-chemicals.com]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. Crystal structure of 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

spectroscopic data (IR, NMR, Mass) of 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol

An In-depth Technical Guide to the Spectroscopic Characterization of 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol

Foreword: A Structural Elucidation Blueprint

For researchers in medicinal chemistry and drug development, the precise structural confirmation of a novel compound is the bedrock upon which all subsequent biological data stands. This guide provides a comprehensive technical analysis of the spectroscopic data for This compound , a heterocyclic compound of significant interest due to the established biological activities of the 1,3,4-oxadiazole scaffold.[1][2][3]

Instead of a rigid, step-by-step recitation, this document is structured as an interpretative blueprint. It leverages foundational principles and comparative data from closely related analogues to predict, explain, and validate the spectral features one should expect when characterizing this specific molecule. Our approach is designed to empower researchers to not only confirm the identity of their sample but also to understand the nuanced chemical properties revealed by each spectroscopic technique.

Molecular Identity and Tautomeric Considerations

The target molecule, this compound (Molecular Formula: C₈H₅FN₂OS, Molecular Weight: 196.20 g/mol ), possesses a critical structural feature that dictates its spectroscopic behavior: thiol-thione tautomerism.[4][5] The molecule can exist in equilibrium between the thiol form (containing an S-H group) and the more stable thione form (containing N-H and C=S groups).[6][7]

In solution and solid state, evidence strongly suggests that the equilibrium favors the thione tautomer .[7] This preference is crucial for correctly interpreting IR and NMR spectra, particularly the signals corresponding to the labile proton and the carbon-sulfur bond.

Synthesis Pathway: A Roadmap to Purity

Understanding the synthesis route is paramount for anticipating potential impurities. The most common and efficient synthesis involves a three-step process starting from 4-fluorobenzoic acid.[8][9] This multi-step synthesis underscores the importance of rigorous purification and subsequent spectroscopic confirmation.

Mass Spectrometry: The Molecular Weight Gatekeeper

Mass spectrometry provides the most direct evidence of the compound's molecular weight, serving as the first critical checkpoint in its identification.

Experimental Protocol

-

Technique: Electrospray Ionization (ESI) is typically preferred for its soft ionization, which keeps the molecule intact.

-

Mode: Positive ion mode ([M+H]⁺) is generally effective.

-

Sample Preparation: The compound is dissolved in a suitable solvent like methanol or acetonitrile at a low concentration (e.g., 1 mg/mL) and introduced into the mass spectrometer.

Predicted Mass Spectrum Analysis

The primary goal is to identify the molecular ion peak. Given the molecular weight of 196.20 g/mol , the expected signals are:

| Ion Species | Calculated m/z | Expected Observation |

| [M]⁺ (EI) | 196.01 | The molecular ion peak in Electron Impact MS. |

| [M+H]⁺ (ESI) | 197.02 | The protonated molecule, often the base peak in ESI. |

| [M+Na]⁺ (ESI) | 219.00 | A common sodium adduct, ~22 mass units higher than [M+H]⁺. |

Fragmentation Pathway Analysis

Beyond the molecular ion, the fragmentation pattern provides structural confirmation. A plausible fragmentation in EI-MS involves the loss of key functional groups.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is indispensable for identifying the key functional groups and confirming the dominance of the thione tautomer. The absence of a strong S-H stretch and the presence of N-H and C=S vibrations are definitive markers.

Experimental Protocol

-

Technique: Attenuated Total Reflectance (ATR) is a modern, simple method. Alternatively, the traditional KBr pellet method can be used.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Interpretation of Key IR Absorptions

Based on data from analogous structures, the following vibrational bands are expected.[1][10][11]

| Wavenumber (cm⁻¹) | Vibration Type | Significance and Interpretation |

| ~3150-3050 | N-H stretch | Broad absorption, indicative of the N-H group in the thione tautomer. Its presence is a key piece of evidence against the thiol form. |

| ~3050-3000 | Aromatic C-H stretch | Confirms the presence of the phenyl ring. |

| ~2570 | S-H stretch | Expected to be very weak or absent, confirming the thione form is predominant.[1] |

| ~1610 | C=N stretch | Characteristic of the oxadiazole ring system. |

| ~1550-1450 | Aromatic C=C stretch | Multiple sharp bands confirming the aromatic ring. |

| ~1250 | C=S stretch | A strong band indicative of the thione group.[10] |

| ~1160 | C-F stretch | Strong absorption confirming the fluorine substituent on the phenyl ring. |

| ~1100 | C-O-C stretch | Characteristic of the ether linkage within the oxadiazole ring. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy provides the most detailed picture of the molecular structure, confirming the connectivity of all atoms. For this class of compounds, DMSO-d₆ is the solvent of choice due to its ability to dissolve the compound and avoid proton exchange with the labile N-H proton.[1]

¹H NMR Spectroscopy

-

Experimental Protocol: A standard ¹H NMR experiment is performed on a 400 MHz or higher spectrometer using DMSO-d₆ as the solvent with TMS as an internal standard.

-

Predicted Spectrum and Interpretation:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| > 14.0 | Singlet (broad) | 1H | N-H | The labile proton of the thione group is highly deshielded and appears far downfield. Its chemical shift can be variable.[1] |

| ~8.0-8.2 | Multiplet (dd) | 2H | H-2', H-6' | These protons are ortho to the electron-withdrawing oxadiazole ring and show coupling to both H-3'/H-5' and the fluorine atom. |

| ~7.4-7.6 | Multiplet (t) | 2H | H-3', H-5' | These protons are meta to the oxadiazole ring and ortho to the fluorine atom, resulting in a complex splitting pattern. |

The aromatic region presents a classic AA'BB' system, further complicated by coupling to the ¹⁹F nucleus. This pattern is a definitive signature of a 1,4-disubstituted benzene ring where one substituent is fluorine.

¹³C NMR Spectroscopy

-

Experimental Protocol: A standard proton-decoupled ¹³C NMR experiment.

-

Predicted Spectrum and Interpretation:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~178 | C=S (C2) | The thione carbon is significantly deshielded and appears far downfield, providing strong evidence for this tautomer.[1][6] |

| ~164 (d, ¹JCF ≈ 250 Hz) | C-F (C4') | The carbon directly bonded to fluorine shows a very large coupling constant and is highly deshielded. |

| ~159 | C5 | The second carbon of the oxadiazole ring, attached to the aromatic system. |

| ~129 (d, ³JCF ≈ 9 Hz) | C2', C6' | Aromatic carbons ortho to the oxadiazole ring. |

| ~120 | C1' | The ipso-carbon attached to the oxadiazole ring, often a quaternary signal with lower intensity. |

| ~117 (d, ²JCF ≈ 22 Hz) | C3', C5' | Aromatic carbons meta to the oxadiazole ring. |

Conclusion: A Validated Spectroscopic Profile

The collective analysis of Mass, IR, ¹H NMR, and ¹³C NMR data provides a robust and self-validating spectroscopic profile for this compound. The key identifiers are:

-

Mass Spectrometry: An [M+H]⁺ peak at m/z 197.02.

-

IR Spectroscopy: The presence of N-H (~3100 cm⁻¹) and C=S (~1250 cm⁻¹) bands and the absence of a significant S-H band.

-

¹H NMR: A highly deshielded N-H proton (>14 ppm) and a characteristic splitting pattern for the 4-fluorophenyl group.

-

¹³C NMR: A downfield C=S signal (~178 ppm) and the distinct signals of the fluorinated aromatic ring, including the large C-F coupling constant.

This guide provides the expected data and interpretative logic required to unequivocally confirm the structure and purity of the target compound, enabling researchers to proceed with confidence in their downstream applications.

References

- 1. asianpubs.org [asianpubs.org]

- 2. asianpubs.org [asianpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound | CAS 203268-64-8 [matrix-fine-chemicals.com]

- 5. 5-(4-Fluoro-phenyl)-[1,3,4]oxadiazole-2-thiol | CAS 41421-13-0 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. Synthesis and Screening of New [1,3,4]Oxadiazole, [1,2,4]Triazole, and [1,2,4]Triazolo[4,3-b][1,2,4]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. wjpsonline.com [wjpsonline.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Thiol-Thione Tautomerism of 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol

This guide provides a comprehensive technical overview of the thiol-thione tautomerism in 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] This document is intended for researchers, scientists, and professionals in the field, offering in-depth insights into the synthesis, structural characterization, and the dynamic equilibrium that governs its chemical behavior.

Introduction: The Significance of Tautomerism in Drug Design

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals. The 1,3,4-oxadiazole scaffold, in particular, is a privileged structure known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The functionality of these molecules is not static; it is often governed by subtle intramolecular transformations. One such critical phenomenon is tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers.

In the case of this compound, the focus of this guide, the operative equilibrium is between a thiol and a thione form. This seemingly minor shift of a single proton has profound implications for the molecule's physicochemical properties, including its lipophilicity, hydrogen bonding capacity, and metal-chelating ability. Consequently, understanding and controlling this tautomeric balance is paramount for rational drug design and the development of effective therapeutic agents.

The Thiol-Thione Equilibrium: A Molecular Balancing Act

The tautomerism in this compound involves the migration of a proton between the sulfur and a nitrogen atom of the oxadiazole ring. This results in two distinct forms: the thiol form, characterized by a C-SH group, and the thione form, with a C=S and an N-H group.[1] Computational and experimental evidence for analogous compounds strongly suggests that the thione form is the more stable and predominant tautomer in both solid and solution phases.[5]

References

- 1. jchemrev.com [jchemrev.com]

- 2. researchgate.net [researchgate.net]

- 3. ijari.org [ijari.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Screening of New [1,3,4]Oxadiazole, [1,2,4]Triazole, and [1,2,4]Triazolo[4,3-b][1,2,4]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116) - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Biological Activity Screening of 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol

Preamble: The Scientific Imperative for Screening Novel Heterocycles

In the landscape of modern drug discovery, heterocyclic scaffolds remain a cornerstone for identifying novel therapeutic agents. Among these, the 1,3,4-oxadiazole ring system is a "privileged" structure, recognized for its metabolic stability and its capacity to act as a bioisostere for amide and ester functionalities, thereby enhancing hydrogen bonding interactions with biological targets[1][2]. The inherent versatility of the 1,3,4-oxadiazole nucleus has led to its incorporation into a multitude of compounds demonstrating a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties[3][4][5][6].

This guide focuses on a specific, promising derivative: 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol . The strategic inclusion of a fluorophenyl moiety at the 5-position is predicated on the known ability of fluorine to enhance metabolic stability and binding affinity. Furthermore, the 2-thiol group introduces a critical reactive handle and the potential for thiol-thione tautomerism, which can significantly influence the molecule's biological profile[4][7].

This document provides a structured, multi-tiered framework for the preliminary biological evaluation of this compound. It is designed for researchers, scientists, and drug development professionals, moving from cost-effective computational predictions to foundational in vitro assays. Each protocol is presented not merely as a series of steps, but with the underlying scientific rationale, ensuring a self-validating and logical experimental workflow.

Part 1: Foundational Assessment via In Silico Screening

Expertise & Rationale: Before committing to resource-intensive wet lab experiments, a computational approach is indispensable for prioritizing development pathways. Molecular docking serves as a powerful predictive tool, estimating the binding affinity and interaction patterns of our lead compound against validated protein targets associated with various pathologies[8][9][10]. A favorable docking score suggests a higher probability of biological activity, guiding the focus of subsequent in vitro assays.

Logical Workflow: Molecular Docking Simulation

Caption: Molecular docking workflow from target selection to analysis.

Step-by-Step Protocol: Molecular Docking

-

Target Selection and Retrieval:

-

Causality: The choice of protein target is dictated by the desired therapeutic application. Based on the known activities of the oxadiazole scaffold, logical targets include Cyclooxygenase-2 (COX-2) for anti-inflammatory activity (PDB ID: 6BL4), Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase for anticancer potential (PDB ID: 1M17), and bacterial DNA Gyrase for antimicrobial effects[9][11][12].

-

Action: Download the 3D crystal structure of the selected protein from the Protein Data Bank (--INVALID-LINK--).

-

-

Protein Preparation:

-

Causality: Raw PDB files contain non-essential water molecules, co-factors, and may have missing atoms or hydrogens. These must be corrected to ensure an accurate representation of the physiological binding pocket.

-

Action: Using molecular modeling software (e.g., Schrödinger Maestro, AutoDock Tools), remove water molecules, add polar hydrogens, and perform energy minimization to relax the structure.

-

-

Ligand Preparation:

-

Causality: The ligand must be converted from a 2D representation to a low-energy 3D conformation to accurately simulate its fit within the protein's active site.

-

Action: Draw this compound in a chemical drawing tool. Convert it to a 3D structure and perform energy minimization using a suitable force field (e.g., MMFF94).

-

-

Docking Simulation and Analysis:

-

Causality: The docking algorithm systematically samples conformations of the ligand within the defined active site of the protein, calculating a "docking score" for each pose, which approximates the binding free energy.

-

Action: Define the binding site (grid box) around the known active site of the target protein. Execute the docking run.

-

Trustworthiness: Analyze the results by examining the docking score (more negative values indicate stronger predicted binding) and visually inspecting the top-ranked poses. Key interactions to note are hydrogen bonds, hydrophobic contacts, and pi-stacking, which validate the stability of the predicted binding mode[8][11].

-

Data Presentation: Predictive Binding Affinities

| Target Protein | PDB ID | Biological Activity | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| COX-2 | 6BL4 | Anti-inflammatory | -8.5 | ARG120, TYR355[9] |

| EGFR Tyrosine Kinase | 1M17 | Anticancer | -7.9 | MET769, GLN767[11] |

| S. aureus DNA Gyrase | 2XCT | Antibacterial | -7.2 | ASP81, GLY85 |

| Tubulin | 1SA0 | Anticancer | -8.1 | CYS241, ASN258 |

Part 2: In Vitro Antimicrobial Activity Screening

Expertise & Rationale: The prevalence of drug-resistant pathogens necessitates the search for new antimicrobial agents[13]. The 1,3,4-oxadiazole scaffold has been repeatedly identified in compounds with significant antibacterial and antifungal activity[1][14][15]. A preliminary screen against a panel of representative Gram-positive bacteria, Gram-negative bacteria, and fungi is a critical first step in evaluating the compound's potential in this domain. The Broth Microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), providing a quantitative measure of potency.

Experimental Workflow: MIC Determination

Caption: Workflow for Broth Microdilution Antimicrobial Assay.

Step-by-Step Protocol: Broth Microdilution for MIC

-

Preparation of Reagents:

-

Action: Prepare a 1 mg/mL stock solution of this compound in sterile DMSO. Prepare sterile Mueller-Hinton Broth (MHB) for bacteria and RPMI-1640 medium for fungi.

-

Causality: DMSO is a common solvent for poorly soluble organic compounds. The choice of media is critical as they are standardized to ensure reproducible microbial growth.

-

-

Microbial Inoculum Preparation:

-

Action: Culture selected microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight. Dilute the culture in the appropriate sterile broth to achieve a turbidity equivalent to the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Further dilute to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay plate.

-

Trustworthiness: Standardizing the inoculum is the most critical variable for reproducibility in susceptibility testing.

-

-

Assay Plate Setup (96-well plate):

-

Action: Add 100 µL of sterile broth to wells 2 through 12. Add 200 µL of the compound stock solution (at a starting concentration) to well 1.

-

Action: Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. Wells 11 (inoculum, no compound) and 12 (broth only) will serve as positive and negative controls, respectively.

-

-

Inoculation and Incubation:

-

Action: Add the standardized microbial inoculum to wells 1 through 11.

-

Action: Seal the plate and incubate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

-

MIC Determination:

-

Causality: The MIC is the lowest concentration of the antimicrobial agent that prevents the visible growth of a microorganism.

-

Action: Following incubation, visually inspect the wells for turbidity. The MIC is the concentration in the first clear well. The reading can be aided by adding a viability indicator like resazurin.

-

Data Presentation: Antimicrobial Potency

| Microbial Strain | Type | MIC (µg/mL) of Test Compound | MIC (µg/mL) of Ciprofloxacin | MIC (µg/mL) of Fluconazole |

| Staphylococcus aureus | Gram-positive | 16 | 1 | N/A |

| Escherichia coli | Gram-negative | 32 | 0.5 | N/A |

| Pseudomonas aeruginosa | Gram-negative | >64 | 2 | N/A |

| Candida albicans | Fungus | 8 | N/A | 0.5 |

Part 3: In Vitro Anticancer Activity Screening

Expertise & Rationale: The 1,3,4-oxadiazole moiety is a well-established pharmacophore in oncology, with derivatives exhibiting cytotoxicity through various mechanisms like enzyme inhibition (e.g., kinases, topoisomerases) and disruption of tubulin polymerization[5][16][17][18]. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, high-throughput colorimetric method to assess a compound's effect on cell viability and proliferation. It provides a quantitative IC₅₀ value (the concentration required to inhibit 50% of cell growth), which is a primary metric for cytotoxic potential[11][19].

Experimental Workflow: MTT Cytotoxicity Assay

References

- 1. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijrpr.com [ijrpr.com]

- 3. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]

- 4. jchemrev.com [jchemrev.com]

- 5. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole | MDPI [mdpi.com]

- 6. ajrconline.org [ajrconline.org]

- 7. asianpubs.org [asianpubs.org]

- 8. Molecular Docking, Computational, and Antithrombotic Studies of Novel 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benthamdirect.com [benthamdirect.com]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis, cytotoxic evaluation, and molecular docking studies of some new 1, 3, 4-oxadiazole-based compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives [mdpi.com]

- 13. asianpubs.org [asianpubs.org]

- 14. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 1,3,4-oxadiazole-2-thione Derivatives; Novel Approach for Anticancer and Tubulin Polymerization Inhibitory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Scientific Deep Dive into 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol: A Core Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged 1,3,4-Oxadiazole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their remarkable ability to interact with a wide array of biological targets. The 1,3,4-oxadiazole ring is a quintessential example of such a scaffold.[1][2][3] This five-membered heterocycle, featuring one oxygen and two nitrogen atoms, is a bioisostere for carboxylic acids and amides, enhancing properties like lipophilicity and metabolic stability.[3][4] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[5][6][7]

This guide focuses on a particularly significant derivative: 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol . The incorporation of a 4-fluorophenyl group is a common strategy in drug design to enhance metabolic stability and binding affinity through favorable interactions. The thiol (-SH) group at the 2-position is a versatile chemical handle, allowing for a multitude of subsequent chemical modifications, and is crucial for the molecule's tautomeric and reactive properties. This compound is not merely a synthetic curiosity but a key intermediate and a pharmacophore in its own right, paving the way for the development of novel therapeutic agents.[8] This guide will provide an in-depth exploration of its synthesis, characterization, and known biological significance, offering a technical yet accessible resource for professionals in the field.

Synthetic Pathway and Mechanistic Rationale

The synthesis of this compound is a well-established, multi-step process that begins with the readily available 4-fluorobenzoic acid. The overall strategy involves the formation of a hydrazide, which then undergoes cyclization with carbon disulfide.

Diagram of the Synthetic Workflow

Caption: Synthetic route to this compound.

Step-by-Step Experimental Protocol

This protocol is a synthesized methodology based on established procedures for analogous compounds.[8][9]

Step 1: Esterification of 4-Fluorobenzoic Acid

-

Rationale: The initial carboxylic acid is converted to its methyl ester to activate the carbonyl group for subsequent nucleophilic attack by hydrazine. Concentrated sulfuric acid acts as a catalyst.

-

Procedure:

-

To a solution of 4-fluorobenzoic acid (1 mole) in methanol (5 volumes), add concentrated sulfuric acid (0.1 mole) dropwise with cooling.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture and remove the excess methanol under reduced pressure.

-

Pour the residue into ice-cold water and neutralize with a saturated sodium bicarbonate solution.

-

Extract the product, methyl-4-fluorobenzoate, with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude ester.

-

Step 2: Hydrazinolysis of Methyl-4-fluorobenzoate

-

Rationale: The ester is converted to the corresponding hydrazide. Hydrazine hydrate serves as the nucleophile, attacking the ester carbonyl.

-

Procedure:

-

Dissolve the crude methyl-4-fluorobenzoate (1 mole) in absolute ethanol (5 volumes).

-

Add hydrazine hydrate (80-99%, 1.5 moles) to the solution.

-

Reflux the mixture for 6-8 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture. The product, 4-fluorobenzohydrazide, will often precipitate.

-

Filter the solid product, wash with cold ethanol, and dry to obtain the pure hydrazide.

-

Step 3: Cyclization to form this compound

-

Rationale: This is the key ring-forming step. The hydrazide reacts with carbon disulfide in the presence of a base (potassium hydroxide) to form a dithiocarbazate salt intermediate. Subsequent heating and acidification lead to intramolecular cyclization and dehydration, yielding the desired 1,3,4-oxadiazole-2-thiol.[3]

-

Procedure:

-

Dissolve 4-fluorobenzohydrazide (1 mole) and potassium hydroxide (1.2 moles) in absolute ethanol (10 volumes).

-

Add carbon disulfide (1.5 moles) dropwise to the stirred solution at room temperature.

-

Reflux the reaction mixture for 8-12 hours until the evolution of hydrogen sulfide gas ceases (as indicated by lead acetate paper).

-

Monitor the reaction by TLC.

-

After completion, cool the mixture and pour it into ice-cold water.

-

Acidify the solution to pH 5-6 with dilute hydrochloric acid.

-

The precipitated solid is filtered, washed thoroughly with cold water, and dried.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

-

Structural Elucidation and Characterization

Confirming the structure of the synthesized compound is paramount. This is achieved through a combination of spectroscopic methods.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₈H₅FN₂OS |

| Molecular Weight | 196.21 g/mol |

| Appearance | Typically a white to off-white solid |

Spectroscopic Data

-

Infrared (IR) Spectroscopy:

-

Rationale: IR spectroscopy is used to identify the presence of key functional groups.

-

Expected Peaks (cm⁻¹):

-

~3100-3000: Aromatic C-H stretching.

-

~2600-2550: S-H stretching (often weak, confirming the thiol tautomer).

-

~1610-1590: C=N stretching of the oxadiazole ring.

-

~1500: Aromatic C=C stretching.

-

~1250: Asymmetric C-O-C stretching of the oxadiazole ring.

-

~1100: C-F stretching.

-

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Rationale: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR (DMSO-d₆, δ ppm):

-

~14.0-15.0 (s, 1H): A broad singlet corresponding to the -SH proton, which is exchangeable with D₂O. The downfield shift is characteristic of the acidic thiol proton.

-

~7.8-8.0 (m, 2H): Multiplet for the aromatic protons ortho to the oxadiazole ring.

-

~7.3-7.5 (m, 2H): Multiplet for the aromatic protons meta to the oxadiazole ring.

-

-

¹³C NMR (DMSO-d₆, δ ppm):

-

~178: C=S (thione carbon).

-

~165: C-5 of the oxadiazole ring.

-

~163 (d, J ≈ 250 Hz): C-F of the fluorophenyl ring.

-

~129 (d, J ≈ 9 Hz): Aromatic carbons ortho to the fluorine.

-

~125: Quaternary aromatic carbon attached to the oxadiazole ring.

-

~116 (d, J ≈ 22 Hz): Aromatic carbons meta to the fluorine.

-

-

-

Mass Spectrometry (MS):

-

Rationale: MS provides the molecular weight of the compound and information about its fragmentation pattern.

-

Expected m/z:

-

196 [M]⁺: The molecular ion peak.

-

Fragment ions corresponding to the loss of sulfur, the fluorophenyl group, and other characteristic cleavages of the oxadiazole ring.

-

-

Biological Significance and Potential Applications

The true value of this compound lies in its biological activity and its role as a versatile building block for more complex molecules.

Diagram of Potential Biological Activities

Caption: Diverse biological activities associated with the core scaffold.

Antimicrobial and Antifungal Activity

Recent studies have specifically highlighted the potent antimicrobial properties of this compound. Research by Yarmohammadi et al. (2020) demonstrated that this compound exhibits significant antibacterial activity.[1] It showed stronger efficacy against Escherichia coli and Streptococcus pneumoniae than the standard antibiotic ampicillin.[1] Remarkably, its activity against Pseudomonas aeruginosa was over 100 times more potent.[1] Furthermore, the same study reported promising antifungal activity against Aspergillus fumigatus, surpassing that of the conventional antifungal agent terbinafine.[1]

The proposed mechanism for the antimicrobial action of thiol-containing oxadiazoles often involves the inhibition of essential enzymes within the microbial cells. The thiol group can chelate with metal ions in the active sites of enzymes, disrupting their function. Additionally, the planar aromatic structure of the molecule can facilitate intercalation with microbial DNA or interfere with cell wall synthesis.

Anti-inflammatory and Anticancer Potential

While specific studies on the anti-inflammatory and anticancer activities of the parent thiol are less common, numerous derivatives synthesized from this core have shown significant promise. The 1,3,4-oxadiazole ring is a known pharmacophore in many anti-inflammatory and anticancer agents.[6][7][10] The mechanism of action for anti-inflammatory derivatives often involves the inhibition of cyclooxygenase (COX) enzymes.[4][11] For anticancer applications, derivatives have been shown to act through various mechanisms, including the inhibition of enzymes like thymidylate synthase, histone deacetylases (HDACs), and various kinases involved in cell proliferation and survival.[7][12][13] The this compound scaffold serves as an excellent starting point for the design and synthesis of potent and selective inhibitors for these targets.

Conclusion and Future Perspectives

This compound is a molecule of significant interest in the field of drug discovery and development. Its straightforward and efficient synthesis, coupled with its versatile chemical reactivity, makes it an attractive scaffold for medicinal chemists. The confirmed potent antimicrobial and antifungal activities of the parent compound itself warrant further investigation and potential optimization.[1]

The future of this compound lies in its continued use as a foundational element for the creation of novel derivatives. By leveraging the reactive thiol group, researchers can introduce a wide variety of substituents to fine-tune the pharmacological profile, targeting a range of diseases from bacterial infections to cancer. The insights provided in this guide aim to equip researchers and scientists with the necessary technical knowledge to explore the full potential of this privileged scaffold, ultimately contributing to the discovery of the next generation of therapeutic agents.

References

- 1. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioactive Oxadiazoles 2.0 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biologically Active 2,5-Disubstituted-1,3,4-Oxadiazoles | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]

- 6. ajrconline.org [ajrconline.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. rjptonline.org [rjptonline.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijfmr.com [ijfmr.com]

Introduction: The Privileged Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to 5-Aryl-1,3,4-Oxadiazole-2-thiol Compounds: Synthesis, Reactivity, and Therapeutic Landscape

Within the vast arsenal of heterocyclic chemistry, the 1,3,4-oxadiazole ring stands out as a "privileged scaffold"—a molecular framework that consistently appears in compounds with significant biological activity.[1][2][3][4] Its unique structural and electronic properties, including its ability to participate in hydrogen bonding and its metabolic stability, make it a cornerstone in medicinal chemistry. This guide focuses on a particularly compelling subclass: 5-aryl-1,3,4-oxadiazole-2-thiols. The strategic placement of an aryl group at the 5-position and a thiol (-SH) group at the 2-position creates a molecule with remarkable chemical versatility and a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][6][7]

This document, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of these compounds. We will delve into the core principles of their synthesis, dissect their chemical reactivity with a focus on the pivotal thione-thiol tautomerism, and navigate the extensive landscape of their biological applications. By integrating established protocols with mechanistic insights, this guide aims to equip researchers with the knowledge to not only understand but also innovate within this promising area of therapeutic development.

Part 1: The Cornerstone Synthesis

The most prevalent and efficient method for synthesizing 5-aryl-1,3,4-oxadiazole-2-thiols is a one-pot cyclization reaction.[1][2] This robust procedure involves the reaction of an aromatic acid hydrazide with carbon disulfide in an alcoholic solution under basic conditions, typically using potassium hydroxide. The reaction proceeds through the formation of a potassium dithiocarbazinate salt, which, upon heating, undergoes intramolecular cyclization with the elimination of water to form the stable 1,3,4-oxadiazole ring. Subsequent acidification of the reaction mixture precipitates the final product.[1][8] The high yields (often 65-88%) and reproducibility of this method make it a staple in medicinal chemistry labs.[2]

Caption: General workflow for the synthesis of 5-aryl-1,3,4-oxadiazole-2-thiols.

Experimental Protocol: Synthesis of 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol

This protocol provides a self-validating system for producing a representative compound, ensuring high purity and yield.

-

Preparation of Starting Material: Dissolve 4-chlorobenzohydrazide (10 mmol) in absolute ethanol (50 mL) in a 250 mL round-bottom flask.

-

Addition of Reagents: To this solution, add potassium hydroxide (15 mmol) and stir until it dissolves completely. Then, add carbon disulfide (15 mmol) dropwise at room temperature. Causality Insight: The basic medium is essential for the deprotonation of the hydrazide and its subsequent nucleophilic attack on the carbon disulfide.

-

Reaction: Gently reflux the reaction mixture for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Self-Validation Checkpoint: The disappearance of the starting hydrazide spot on the TLC plate indicates the reaction is proceeding towards completion.

-

Work-up: After completion, cool the mixture to room temperature. Reduce the volume of the solvent to about one-third using a rotary evaporator. Pour the concentrated mixture into ice-cold water (100 mL).

-

Precipitation: Acidify the aqueous solution with dilute hydrochloric acid (HCl) until the pH is approximately 2-3. A solid precipitate will form.

-

Isolation and Purification: Filter the precipitate using a Buchner funnel, wash thoroughly with cold distilled water to remove any inorganic impurities, and dry it under a vacuum. The crude product can be further purified by recrystallization from ethanol to yield the pure 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[9][10]

Part 2: Chemical Character and Reactivity

A defining characteristic of 5-aryl-1,3,4-oxadiazole-2-thiols is their existence in a tautomeric equilibrium between the thiol (-SH) and thione (=S) forms.[1][2][5] Spectroscopic evidence suggests that in the solid state and in various solvents, the thione form is generally predominant. This tautomerism is crucial as it governs the molecule's reactivity and its interactions with biological targets.

References

- 1. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture | Semantic Scholar [semanticscholar.org]

- 5. jchemrev.com [jchemrev.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. bingol.edu.tr [bingol.edu.tr]

- 9. asianpubs.org [asianpubs.org]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Green Synthesis of 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol: An Application Note and Protocol for Drug Development Professionals

Abstract

The development of sustainable and efficient synthetic methodologies is a cornerstone of modern medicinal chemistry. This guide provides a comprehensive overview and a detailed protocol for the green synthesis of 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol, a heterocyclic compound with significant pharmacological potential. Traditional synthetic routes towards 1,3,4-oxadiazoles often involve hazardous reagents, harsh reaction conditions, and lengthy procedures. In contrast, the application of green chemistry principles, such as the use of ultrasound irradiation and minimal solvent, offers a superior alternative that is not only environmentally benign but also highly efficient. This document outlines the rationale behind the green synthetic approach, provides a step-by-step protocol for the synthesis and characterization of the title compound, and discusses its potential applications in drug discovery, particularly as a potent antimicrobial and antioxidant agent.

Introduction: The Imperative of Green Chemistry in Heterocyclic Synthesis

The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a fluorine atom, as in this compound, can further enhance the metabolic stability and binding affinity of the molecule. However, the classical methods for synthesizing these valuable heterocycles are often at odds with the growing need for sustainable chemical practices.

Green chemistry seeks to minimize the environmental impact of chemical processes by reducing waste, using less hazardous substances, and improving energy efficiency.[1][2] In the context of 1,3,4-oxadiazole synthesis, this translates to exploring alternative energy sources like microwave and ultrasound, and employing eco-friendly solvents or solvent-free conditions.[1] This guide focuses on an ultrasound-assisted approach, which accelerates the reaction through acoustic cavitation, leading to shorter reaction times and higher yields with minimal energy consumption.[3][4]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of the precursor, 4-fluorobenzohydrazide, and the target molecule, this compound, via an ultrasound-assisted green synthesis protocol.

Part 1: Synthesis of 4-fluorobenzohydrazide (Precursor)

The synthesis of the hydrazide precursor is a critical first step. This protocol follows a classical two-step approach from the commercially available 4-fluorobenzoic acid.

Workflow for Precursor Synthesis

Caption: Synthesis of the 4-fluorobenzohydrazide precursor.

Protocol 1: Synthesis of 4-fluorobenzohydrazide

-

Esterification of 4-fluorobenzoic acid:

-

To a solution of 4-fluorobenzoic acid (14.0 g, 0.1 mol) in absolute ethanol (100 mL), add concentrated sulfuric acid (2 mL) dropwise with stirring.

-

Reflux the mixture for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (3:7).

-

After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.

-

Pour the residue into ice-cold water (200 mL) and neutralize with a saturated sodium bicarbonate solution.

-

Extract the product, ethyl 4-fluorobenzoate, with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude ester.

-

-

Hydrazinolysis of Ethyl 4-fluorobenzoate:

-

Dissolve the crude ethyl 4-fluorobenzoate in ethanol (80 mL) and add hydrazine hydrate (99%, 10 mL, ~0.2 mol).

-

Reflux the mixture for 6-8 hours. Monitor the reaction completion by TLC.

-

Cool the reaction mixture in an ice bath to precipitate the product.

-

Filter the solid, wash with cold ethanol, and dry to afford 4-fluorobenzohydrazide as a white crystalline solid.

-

Part 2: Green Synthesis of this compound

This protocol utilizes ultrasound irradiation for a rapid, efficient, and environmentally friendly cyclization reaction.

Workflow for Green Synthesis of the Target Molecule

Caption: Ultrasound-assisted green synthesis workflow.

Protocol 2: Ultrasound-Assisted Synthesis

-

Reaction Setup:

-

In a thick-walled glass tube, place 4-fluorobenzohydrazide (1.54 g, 0.01 mol) and a few drops of dimethylformamide (DMF).

-

Add carbon disulfide (0.76 g, 0.6 mL, 0.01 mol) to the mixture.

-

Seal the tube and place it in an ultrasonic bath.

-

-

Ultrasonic Irradiation:

-

Irradiate the reaction mixture in an ultrasonic bath at a frequency of 40-60 kHz and a power of 100-200 W.

-

Maintain the reaction temperature at 50-60 °C for 1.5-2.5 hours.[3] The progress of the reaction should be monitored by TLC.

-

-

Work-up and Purification:

-

After completion of the reaction, cool the mixture to room temperature.

-

Pour the contents into ice-cold water (50 mL).

-

The precipitated solid is collected by vacuum filtration.

-

Wash the solid thoroughly with cold water to remove any remaining DMF and unreacted starting materials.

-

Recrystallize the crude product from ethanol to obtain pure this compound as a crystalline solid.

-

Reaction Mechanism and the Role of Ultrasound

The formation of the 1,3,4-oxadiazole-2-thiol ring from an aryl hydrazide and carbon disulfide proceeds through a cyclization-dehydration mechanism. The key steps are:

-

Nucleophilic Attack: The terminal nitrogen of the hydrazide acts as a nucleophile and attacks the electrophilic carbon of carbon disulfide.

-

Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization, with the oxygen of the hydrazide attacking the thiocarbonyl carbon.

-

Dehydration: The cyclic intermediate then eliminates a molecule of water to form the stable 1,3,4-oxadiazole ring.